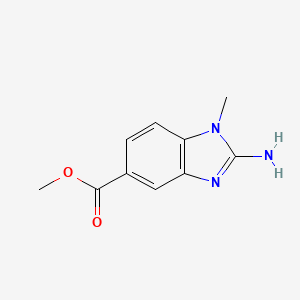

Vanadium(IV) etioporphyrin III oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of vanadium(IV) complexes often involves reactions under controlled conditions to achieve the desired oxidation state and coordination environment. For example, the exposure of vanadium(II) complexes to dioxygen or O-atom-transfer reagents can yield vanadium(IV) oxo complexes, which can further be manipulated to achieve various coordination geometries and properties (King et al., 2014).

Molecular Structure Analysis

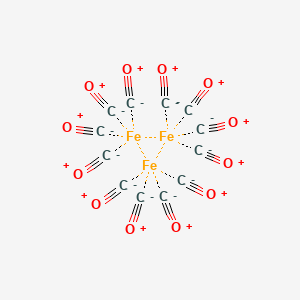

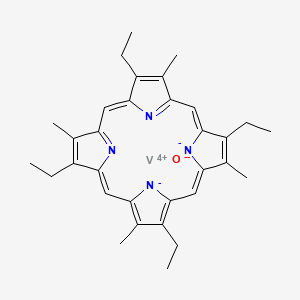

Vanadium(IV) complexes typically exhibit square-pyramidal or distorted octahedral geometries, with vanadium coordinated to oxygen and nitrogen donors from porphyrin ligands. The structure of these complexes can be highly dependent on the ligands and the synthesis conditions, leading to a variety of molecular arrangements that influence the compound's properties and reactivity (Yamashita et al., 2016).

Aplicaciones Científicas De Investigación

Geochemistry and Ecotoxicity : Vanadium, including its forms like vanadium(IV), plays a significant role in the biogeosphere, impacting the global biogeochemical cycle. Its speciation, interactions with solid solutions, and ecotoxicity are areas of active research. It is essential for some cyanolichens and algae but can be toxic at high concentrations due to interference with phosphate biomolecules (Gustafsson, 2019).

Catalytic Demetallization : Oxovanadium(IV) compounds, including etioporphyrin, interact with various catalysts, which is relevant for catalytic demetallization processes. These interactions were studied using spectroscopic methods, providing insights into the behavior of vanadium-based catalysts (Mitchell et al., 1985).

Electrochemistry : The redox chemistry of vanadium(IV) porphyrins has been investigated using electrochemical techniques. Understanding the redox behavior of vanadium(IV) compounds is crucial for applications in electrochemistry and materials science (Newton & Davis, 1975).

Intelligent Window Coatings : Vanadium(IV) oxide, including its doped forms, is used for creating intelligent window coatings. These coatings exhibit thermochromic properties, which are beneficial for energy-efficient glazing applications (Manning et al., 2004).

Metal Extraction and Separation : The selective extraction of vanadium(IV) over other metals, such as iron, using various solvent extractants is a vital process in hydrometallurgy. This separation technique is important for recovering vanadium from different sources (Tavakoli & Dreisinger, 2014).

Photocatalysis : Vanadium-substituted materials show promising results in photocatalysis, such as in the decomposition of organic molecules. The role of vanadium in modulating the electronic environment in these materials is crucial for enhancing photocatalytic activity (Ooms et al., 2009).

Safety And Hazards

Direcciones Futuras

Vanadium oxides, including Vanadium(IV) etioporphyrin III oxide, offer unique electrical, optical, optoelectronic, and magnetic properties, which could be manipulated for various applications . There are still rewarding challenges related to their controlled elaboration and the investigation of their responsive properties .

Propiedades

IUPAC Name |

oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSZZMVZLBUSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium(IV) etioporphyrin III oxide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.